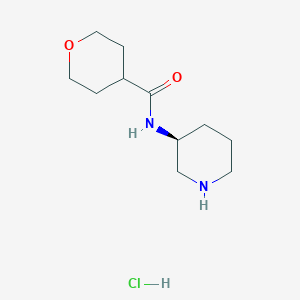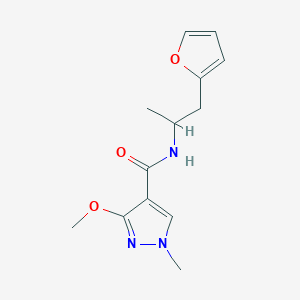
N-(1-(furan-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(furan-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The presence of a carboxamide group indicates that it might have some biological activity, as many drugs and bioactive molecules contain this functional group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The furan ring, for example, is aromatic and might undergo electrophilic aromatic substitution . The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .科学的研究の応用
Synthesis and Characterization
Synthetic Pathways : Research has focused on synthesizing related heterocyclic compounds with potential therapeutic properties, employing various synthetic routes. Notably, compounds derived from furan-2-carboxamide, such as thiazole-based amides, have been synthesized and characterized for their antimicrobial activity, showcasing the chemical versatility and biological relevance of these compounds (Cakmak et al., 2022).
Molecular Characterization : Molecular and electronic structures of these compounds have been investigated through techniques like IR, NMR, XRD, and DFT modeling. For instance, a study on a thiazole-based heterocyclic amide demonstrated its antimicrobial potential and provided detailed insights into its structural and electronic characteristics, supported by theoretical calculations (Cakmak et al., 2022).
Potential Therapeutic Benefits
Antimicrobial Activity : Compounds related to N-(1-(furan-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide have been explored for their antimicrobial properties. The synthesis of N-(thiazol-2-yl)furan-2-carboxamide and its evaluation against various microorganisms indicate promising antimicrobial activities, suggesting potential applications in treating infections (Cakmak et al., 2022).
Anticancer and Antioxidant Activities : The exploration of related compounds for their anticancer and antioxidant activities has been a significant area of research. Some studies have focused on the synthesis of chalcone derivatives, demonstrating potent antioxidant properties and suggesting a role in managing oxidative stress-related diseases (Prabakaran et al., 2021).
作用機序
The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Many drugs work by binding to a specific protein and modulating its activity . Without specific information about this compound’s biological activity or target, it’s not possible to provide a detailed mechanism of action .
Safety and Hazards
特性
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(7-10-5-4-6-19-10)14-12(17)11-8-16(2)15-13(11)18-3/h4-6,8-9H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWCEKMXRGGVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)
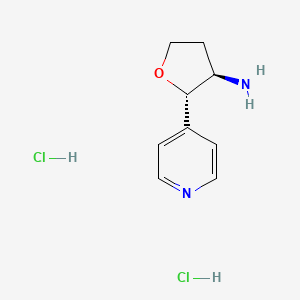
![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)

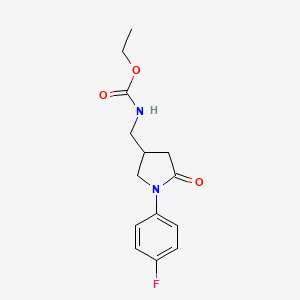

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)

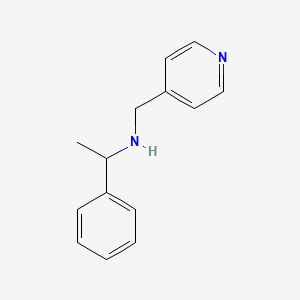
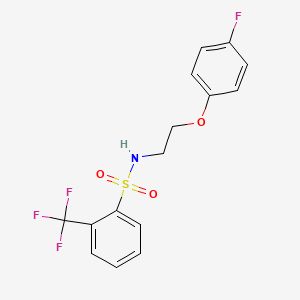
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)
